Lipophilicity (XLogP3) Differentiates N-Propyl from Unsubstituted, Ethyl, and Isopropyl Analogs Within the 3-Aminoazetidine Amide Series
The N-propyl substituent on 2-(3-aminoazetidin-1-yl)-N-propylacetamide produces a computed XLogP3 of -0.6, representing a 1.3 log unit increase in lipophilicity compared to the unsubstituted 2-(3-aminoazetidin-1-yl)acetamide (XLogP3 = -1.9) [1][2]. The N-propyl congener is 0.5 log units more lipophilic than the N-ethyl analog (XLogP3 = -1.1) and 0.1 log units more lipophilic than the N-isopropyl analog (XLogP3 = -0.7), confirming that the linear three-carbon chain provides a distinct, intermediate lipophilicity window not achievable with shorter, branched, or unsubstituted variants [2][3].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | Unsubstituted amide: XLogP3 = -1.9; N-ethyl: XLogP3 = -1.1; N-isopropyl: XLogP3 = -0.7 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. unsubstituted; +0.5 vs. N-ethyl; +0.1 vs. N-isopropyl |
| Conditions | PubChem Cactvs XLogP3 algorithm v3.4.6.11 applied to neutral form of each compound |
Why This Matters
An XLogP3 of -0.6 places this compound near the lower boundary of CNS-optimal lipophilicity range (XLogP 0–3), making it a more suitable fragment for CNS-targeting libraries than the excessively hydrophilic unsubstituted or N-ethyl analogs.
- [1] PubChem Compound Summary for CID 63760921, 2-(3-aminoazetidin-1-yl)acetamide. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
- [2] PubChem Compound Summary for CID 63760923, 2-(3-aminoazetidin-1-yl)-N-propylacetamide. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
- [3] PubChem Compound Summary for CID 63760908, 2-(3-aminoazetidin-1-yl)-N-(propan-2-yl)acetamide. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
